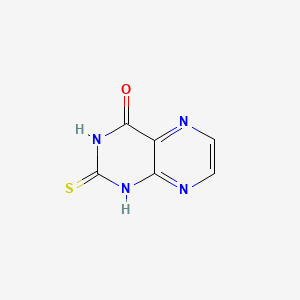

2-Mercaptopteridin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-sulfanylidene-1H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4OS/c11-5-3-4(8-2-1-7-3)9-6(12)10-5/h1-2H,(H2,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPCYUNOZPCHLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199993 | |

| Record name | 2-Mercaptopteridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52023-48-0 | |

| Record name | Thiolumazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52023-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercaptopteridin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052023480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52023-48-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Mercaptopteridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mercaptopteridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Mercaptopteridin 4 Ol and Its Analogs

Established Synthetic Pathways

The formation of the 2-Mercaptopteridin-4-ol core typically relies on the cyclocondensation of appropriately substituted pyrimidine (B1678525) precursors. These methods are foundational in pteridine (B1203161) chemistry and offer reliable routes to the target scaffold.

Condensation Reactions with Pyrimidine Derivatives

A primary and well-established method for the synthesis of the 2-thioxopteridine scaffold involves the condensation of a 4,5-diaminopyrimidine (B145471) derivative with a source of a thiocarbonyl group. A key starting material for this approach is 4,5-diamino-6-hydroxypyrimidine. The reaction of this diamine with reagents such as thiourea (B124793) or carbon disulfide in a suitable solvent system leads to the cyclization and formation of the pyrazine (B50134) ring, yielding this compound.

This reaction is analogous to the widely used Biginelli reaction for the synthesis of 2-thioxo-1,2,3,4-tetrahydropyrimidines, which involves the one-pot condensation of an aldehyde, a β-ketoester, and thiourea. fabad.org.trresearchgate.net While the specific conditions for the synthesis of this compound may vary, the fundamental principle of forming the six-membered pyrazine ring through the reaction of the vicinal diamines of the pyrimidine ring with a two-carbon equivalent synthon (in this case, a thiocarbonyl source) remains a cornerstone of pteridine synthesis.

| Starting Material | Reagent | Product |

| 4,5-Diamino-6-hydroxypyrimidine | Thiourea | This compound |

| 4,5-Diamino-6-hydroxypyrimidine | Carbon Disulfide | This compound |

General Approaches for Pteridine Synthesis

The synthesis of the pteridine ring system, in general, offers multiple strategic approaches that can be adapted for the preparation of this compound. One of the most common strategies involves the construction of the pyrazine ring onto a pre-existing, appropriately substituted pyrimidine ring. This is typically achieved by reacting a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound or its equivalent.

For the specific synthesis of this compound, this would involve a 4,5-diaminopyrimidine with a hydroxyl group at the 6-position. The choice of the 1,2-dicarbonyl equivalent would need to incorporate a sulfur atom to form the 2-thioxo functionality. Reagents like thiophosgene (B130339) or its derivatives could potentially serve this purpose, although their reactivity and the need for careful control of reaction conditions are critical.

Another general approach involves the formation of the pyrimidine ring onto a pre-existing pyrazine. However, for the synthesis of this compound, the former strategy starting from a pyrimidine derivative is more common and generally more convergent.

Derivatization Strategies for Structural Modification

The 2-mercapto group in this compound serves as a versatile handle for a wide range of structural modifications. These derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds and for developing analogs with tailored properties.

Introduction of Heterocyclic Moieties

The nucleophilic nature of the sulfur atom in the 2-mercapto group allows for its reaction with various electrophiles to introduce new heterocyclic systems. This can be achieved through alkylation with halo-substituted heterocycles or through condensation reactions that lead to the formation of a new fused ring.

For instance, reaction of this compound with α-haloketones or α-haloesters can lead to the formation of S-alkylated intermediates, which can then undergo intramolecular cyclization to form fused thiazole (B1198619) or thiophene (B33073) rings, respectively. This approach is a common strategy for the synthesis of thieno[2,3-d]pyrimidines and related fused systems from 2-mercaptopyrimidine (B73435) precursors. nih.govnih.gov

Furthermore, the amino group at position 5 of a precursor like 4,5-diamino-3-mercaptopyrimidine can be utilized in condensation reactions with various reagents to build diverse fused heterocyclic systems, such as triazoles or pyrazoles. researchgate.net

| Reagent | Resulting Heterocycle |

| α-Haloketone | Fused Thiazole |

| α-Haloester | Fused Thiophene |

| Dicarbonyl Compounds | Fused Pyrazine/Diazepine |

| Isothiocyanates | Fused Thiadiazine |

Functional Group Transformations

The 2-mercapto group of this compound can undergo a variety of functional group transformations to introduce different substituents and modulate the electronic and steric properties of the molecule.

S-Alkylation: A common and straightforward transformation is the S-alkylation of the mercapto group. This is typically achieved by treating this compound with an alkyl halide in the presence of a base. This reaction introduces an alkylthio substituent at the 2-position. A wide variety of alkyl, aryl, and functionalized halides can be employed to generate a diverse library of S-substituted analogs.

S-Amination: The mercapto group can also be displaced by nucleophiles, such as amines, to introduce an amino group at the 2-position. This transformation often requires activation of the mercapto group, for example, by converting it to a more reactive leaving group like a sulfonyl or sulfinyl group. Alternatively, direct displacement under specific reaction conditions can also be achieved.

Oxidation: The sulfur atom can be oxidized to various oxidation states, such as sulfoxide (B87167) or sulfone, which can significantly alter the properties of the molecule.

Desulfurization: The thioxo group can be removed and replaced with a hydrogen atom or other functional groups through reductive or other chemical methods, providing access to a different class of pteridine derivatives.

| Transformation | Reagents | Product Functional Group |

| S-Alkylation | Alkyl Halide, Base | 2-(Alkylthio) |

| S-Amination | Amine, Activating Agent | 2-Amino |

| Oxidation | Oxidizing Agent (e.g., H₂O₂, m-CPBA) | 2-Sulfinyl or 2-Sulfonyl |

| Desulfurization | Reducing Agent (e.g., Raney Nickel) | 2-Unsubstituted |

Tautomerism and Conformational Analysis of 2 Mercaptopteridin 4 Ol

Thiol-Thione Tautomerism Investigations

For heterocyclic compounds containing a thiol group adjacent to a nitrogen atom, a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms exists. Investigations into similar molecules, such as 2-mercaptopyrimidine (B73435), have shown that the thione form is generally more stable. Spectroscopic methods like UV-Vis and NMR are typically employed to study such equilibria. For instance, the thione tautomer often exhibits a characteristic absorption band at a longer wavelength in UV-Vis spectroscopy compared to the thiol form.

Oxo-Thione Tautomeric Forms and Stability

In addition to the thiol-thione equilibrium, 2-Mercaptopteridin-4-ol can also exhibit tautomerism involving the hydroxyl group at the 4-position, leading to an oxo (=O) form. This results in the possibility of several tautomers, including the 2-thioxo-2,3-dihydropteridin-4(1H)-one form. In related pteridine (B1203161) and pyrimidine (B1678525) systems, the oxo and thione forms are often found to be the most stable tautomers in the solid state and in polar solvents. The relative stability is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and electronic effects.

Solvent Effects on Tautomeric Equilibria

The equilibrium between different tautomers is significantly influenced by the solvent. Polar solvents tend to stabilize the more polar tautomers. In the case of thiol-thione tautomerism, the thione form is generally more polar than the thiol form and is therefore favored in polar solvents like water, ethanol, and DMSO. researchgate.net Conversely, nonpolar solvents would be expected to favor the less polar thiol form. Similarly, the oxo tautomer is more polar than the enol form and is stabilized by polar solvents. The ability of a solvent to act as a hydrogen bond donor or acceptor also plays a crucial role in stabilizing specific tautomeric forms.

Theoretical Prediction of Tautomeric Stability

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers. These calculations can provide the optimized geometries, relative energies, and thermodynamic properties of the different tautomeric forms in the gas phase and in various solvents (using solvent models). For analogous heterocyclic systems, theoretical studies have often shown that the thione and oxo tautomers are energetically more favorable than their thiol and enol counterparts. Such calculations would be essential to quantitatively assess the tautomeric preferences of this compound.

Without specific studies on this compound, any discussion remains speculative and based on the behavior of related compounds. Further experimental and computational research is required to elucidate the specific tautomeric and conformational properties of this molecule.

Biological Activities and Biochemical Roles of 2 Mercaptopteridin 4 Ol

Involvement in Folic Acid Metabolism

Folic acid, a B-vitamin, is crucial for a variety of metabolic processes, including the synthesis of nucleotides and the methylation of DNA and proteins. Its biologically active form, tetrahydrofolate (THF), is generated through the enzymatic reduction of dihydrofolate, a reaction catalyzed by dihydrofolate reductase (DHFR). Pteridine (B1203161) derivatives are central to this pathway, and compounds that interfere with it have significant therapeutic applications. mphu.edu.uanih.gov

Thio-containing pteridines, a class to which 2-Mercaptopteridin-4-ol belongs, have been investigated as potential inhibitors of DHFR. mphu.edu.uanih.gov The structural similarity of these compounds to the natural pterin (B48896) substrates of DHFR allows them to bind to the enzyme's active site, potentially blocking the reduction of dihydrofolate to tetrahydrofolate. This inhibition can disrupt the downstream processes that rely on THF, thereby impeding cell growth and proliferation. The exploration of thio-containing pteridines as DHFR inhibitors is an active area of research, with studies focusing on synthesizing and evaluating novel derivatives for their inhibitory potency. mphu.edu.uanih.gov

| Pteridine Derivative Class | Mechanism of Action | Relevance to Folic Acid Metabolism |

| Thio-containing Pteridines | Competitive inhibition of Dihydrofolate Reductase (DHFR) | By inhibiting DHFR, these compounds can disrupt the synthesis of tetrahydrofolate, a crucial cofactor in nucleotide synthesis and one-carbon metabolism. |

Precursor to Tetrahydrobiopterin (B1682763) Cofactors

Tetrahydrobiopterin (BH4) is an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases. The biosynthesis of BH4 occurs through two primary routes: the de novo pathway, which starts from guanosine (B1672433) triphosphate (GTP), and the salvage pathway. nih.govnih.gov The salvage pathway allows for the regeneration of BH4 from its oxidized forms, such as dihydrobiopterin (BH2), or from other pterin precursors. nih.govnih.gov

While direct evidence for the role of this compound in the salvage pathway is not extensively documented, the pathway is known to utilize various pterin derivatives. The transport of these precursors across the cell membrane is a critical step, and equilibrative nucleoside transporters (ENTs) have been identified as plausible gateways for pterins like sepiapterin (B94604) and dihydrobiopterin. nih.gov It is conceivable that this compound, or its metabolites, could be recognized by such transport systems and subsequently enter the salvage pathway for conversion into biologically active tetrahydrobiopterin cofactors. Further research is needed to elucidate the specific enzymes and transporters that might be involved in the metabolism of this compound within this pathway.

| Tetrahydrobiopterin Synthesis Pathway | Key Precursors | Potential Role of Pteridine Derivatives |

| De novo Pathway | Guanosine Triphosphate (GTP) | Serves as the initial substrate for a series of enzymatic reactions leading to BH4. |

| Salvage Pathway | Dihydrobiopterin (BH2), Sepiapterin | Pteridine derivatives can be taken up by cells and converted to BH4, replenishing the cofactor pool. |

Broad-Spectrum Bioactivity Potential (excluding clinical outcomes)

Pteridine derivatives have garnered significant attention for their diverse pharmacological activities. nih.gov The unique chemical structure of the pteridine nucleus makes it a versatile scaffold for the development of novel therapeutic agents. The presence of a thiol group in this compound could further enhance its reactivity and potential for biological interactions.

Antimicrobial Research Pathways

The search for new antimicrobial agents is a critical area of pharmaceutical research. Pteridine derivatives have been synthesized and evaluated for their activity against a range of microbial pathogens. researchgate.net The mechanism of action for some of these compounds is believed to involve the inhibition of essential metabolic pathways in microorganisms, such as the folic acid synthesis pathway, which is vital for their survival. ijrpr.com The investigation of thio-containing pteridines, in particular, has shown promise in the development of new antibacterial and antifungal agents. ijrpr.com

Antiviral Research Pathways

The antiviral potential of pteridine derivatives has also been an area of active investigation. nih.gov Research has shown that certain pteridine compounds can interfere with viral replication processes. For instance, some derivatives have been found to inhibit viral enzymes, such as the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. nih.gov The ability of some pteridines to bind to and fragment nucleic acids (both DNA and RNA) further underscores their potential as broad-spectrum antiviral agents. nih.gov

Anticancer Research Pathways

The pteridine scaffold is a key feature in several established anticancer drugs, most notably methotrexate, which is a potent inhibitor of DHFR. orientjchem.org This has spurred extensive research into the synthesis and evaluation of novel pteridine derivatives as potential anticancer agents. orientjchem.orgglobalresearchonline.netnih.gov These compounds are often designed to target various aspects of cancer cell biology, including cell proliferation, signaling pathways, and angiogenesis. The potential for thio-containing pteridines to act as DHFR inhibitors makes them particularly interesting candidates for anticancer drug development. mphu.edu.ua

| Bioactivity Area | Potential Mechanisms of Action of Pteridine Derivatives | Examples of Investigated Targets |

| Antimicrobial | Inhibition of essential metabolic enzymes (e.g., in folate synthesis). | Dihydrofolate Reductase (DHFR) |

| Antiviral | Inhibition of viral enzymes; Binding and fragmentation of viral nucleic acids. | Hepatitis C Virus (HCV) NS5B Polymerase |

| Anticancer | Inhibition of enzymes involved in cell proliferation (e.g., DHFR); Targeting of signaling pathways. | Dihydrofolate Reductase (DHFR), Epidermal Growth Factor Receptor (EGFR), BRAFV600E |

Enzyme Inhibition Studies with 2 Mercaptopteridin 4 Ol and Its Derivatives

Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). nih.gov THF is an essential cofactor for the synthesis of purines, thymidylate, and several amino acids, making DHFR a vital target for therapeutic agents, especially in cancer and infectious diseases. nih.govwikipedia.org Pteridine (B1203161) derivatives are notable for their role as DHFR inhibitors. zsmu.edu.ua

Mechanistic Investigations of DHFR Inhibition

The inhibitory action of pteridine derivatives on DHFR is primarily attributed to their structural similarity to the enzyme's natural substrate, dihydrofolate. wikipedia.org These compounds typically function as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of DHF. The pteridine core of these molecules mimics the pterin (B48896) ring of the substrate, allowing them to fit into the catalytic pocket. chemrxiv.org

Most potent DHFR inhibitors, such as methotrexate, feature a 2,4-diaminopyrimidine (B92962) moiety, which is a key structural feature for high-affinity binding. mdpi.com This group forms crucial hydrogen bonds within the enzyme's active site. Molecular docking studies have revealed that specific amino acid residues, such as Glu30, Phe31, and Phe34, are often critical for the binding interactions between pteridine-based inhibitors and human DHFR. nih.gov The mechanism of action for antibacterial DHFR inhibitors involves the blockade of DNA, RNA, and protein synthesis, which ultimately leads to the cessation of cell growth. mdpi.com While specific studies detailing the precise binding mode of 2-Mercaptopteridin-4-ol are not extensively available, its pteridine structure strongly suggests it operates through a similar competitive inhibition mechanism by occupying the folate binding site on the DHFR enzyme.

Comparative Inhibition Profiles

Research has been conducted to evaluate the DHFR-inhibitory activity of various pteridine derivatives to understand their structure-activity relationships. The inhibitory potential is often compared to that of methotrexate, a well-established and potent DHFR inhibitor.

In one study, a series of substituted 1-methylpteridine-2,4,7-triones and 7-aryl-(hetaryl-)furo[3,2-g]pteridine-2,4(1H,3H)-diones were synthesized and evaluated for their ability to inhibit DHFR. The results demonstrated a range of inhibitory activities, with some compounds showing moderate potential. For instance, compound 3.8 (6-(2-hydroxy-2-(4-chlorophenyl)ethyl)-1-methylpteridine-2,4,7(1H,3H,8H)-trione) and compound 6.6 (butyl 2-(7-(4-chlorophenyl)-1-methyl-2,4-dioxo-1,4-dihydrofuro[3,2-g]pteridin-3(2H)-yl)acetate) displayed significant inhibition, although still less potent than methotrexate. zsmu.edu.ua The study highlighted that the introduction of electron-accepting groups on the aryl moiety or the presence of a naphthyl substituent could enhance DHFR-inhibitory activity. zsmu.edu.ua

Below is a table summarizing the DHFR inhibition data for selected pteridine derivatives from the study, compared to methotrexate.

| Compound ID | Substituent/Structure Class | DHFR Inhibition (%) |

|---|---|---|

| 3.1 | 6-(2-hydroxy-2-phenylethyl)-... | 14.59 |

| 3.8 | 6-(2-hydroxy-2-(4-chlorophenyl)ethyl)-... | 50.03 |

| 3.10 | 6-(2-hydroxy-2-(4-methoxyphenyl)ethyl)-... | 39.61 |

| 5.1 | 1-methyl-7-phenylfuro[3,2-g]... | 39.46 |

| 6.5 | butyl 2-(7-(4-fluorophenyl)-... | 41.69 |

| 6.6 | butyl 2-(7-(4-chlorophenyl)-... | 52.11 |

| 6.8 | butyl 2-(7-(3-nitrophenyl)-... | 41.69 |

| Methotrexate (MTX) | Reference Drug | 89.57 |

Other studies have reported the 50% inhibitory concentration (IC₅₀) values for various pteridine analogs against DHFR from different organisms, showcasing a wide range of potencies from nanomolar to micromolar concentrations. researchgate.netnih.gov This comparative data is essential for the rational design of new, more selective, and potent DHFR inhibitors.

General Enzyme Inhibition Mechanisms

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of these mechanisms is fundamental to understanding drug action and designing new therapeutic agents. Inhibition can be broadly classified as either reversible or irreversible. nih.gov

Reversible and Irreversible Inhibition

Reversible inhibition is characterized by a non-covalent, transient binding of the inhibitor to the enzyme. The enzyme's activity can be fully restored upon removal of the inhibitor, for example, through dialysis or dilution. Reversible inhibitors can be further categorized:

Competitive Inhibition: The inhibitor competes with the substrate for the same active site on the enzyme. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. The inhibitor can bind to either the free enzyme or the enzyme-substrate complex.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the conversion of the substrate to product.

Irreversible inhibition involves the formation of a strong, often covalent, bond between the inhibitor and the enzyme. This permanently inactivates the enzyme, and activity can only be regained through the synthesis of new enzyme molecules.

Kinetic Studies of Enzyme-Inhibitor Interactions

Kinetic studies are performed to characterize the nature and potency of an enzyme inhibitor. These experiments measure the rate of the enzymatic reaction at various substrate and inhibitor concentrations. nih.gov

Key parameters determined from these studies include:

IC₅₀ (Half-maximal inhibitory concentration): This value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a common measure of inhibitor potency but can be dependent on the experimental conditions, including substrate concentration. nih.gov

Kᵢ (Inhibition constant): This is the dissociation constant for the inhibitor-enzyme complex and represents the affinity of the inhibitor for the enzyme. A lower Kᵢ value indicates a higher affinity and thus a more potent inhibitor. Unlike the IC₅₀, the Kᵢ is an intrinsic property of the inhibitor and is independent of substrate concentration.

Graphical methods, such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]), are used to visualize the kinetic data and distinguish between different types of reversible inhibition (competitive, non-competitive, and uncompetitive) by observing their distinct effects on the plot's intercepts and slope.

Potential Impact on Metabolic Enzymes

The structural features of this compound suggest that its interactions may not be limited to DHFR. Pteridine and purine (B94841) structures are fundamental to many biological processes, and molecules containing these scaffolds can interact with a variety of enzymes. nih.govnih.gov

The presence of a mercapto (-SH) group is of particular interest. Other mercaptopurine compounds, such as 6-mercaptopurine, are known to be substrates and inhibitors of enzymes involved in purine metabolism, most notably xanthine (B1682287) oxidase. researchgate.net Xanthine oxidase is a key enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. ukm.edu.mymdpi.com Inhibition of this enzyme is a therapeutic strategy for treating hyperuricemia and gout. ukm.edu.my Given the structural analogy, it is plausible that this compound could also interact with and potentially inhibit xanthine oxidase or other enzymes within the purine metabolic pathway. However, specific studies confirming the effect of this compound on these enzymes are required to validate this hypothesis. Alterations in purine and pyrimidine (B1678525) metabolism can have significant downstream effects, impacting nucleotide synthesis, energy metabolism, and cellular signaling. mdpi.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlating Structural Features with Biological Activities

The biological activities of pteridine (B1203161) derivatives, including 2-Mercaptopteridin-4-ol, are intrinsically linked to their structural features. Structure-Activity Relationship (SAR) studies have elucidated how modifications to the pteridine core and its substituents influence the compound's efficacy and selectivity for various biological targets.

Research into sulfur-containing pteridines has shown that the incorporation of different substituents on both the pteridine scaffold and associated phenylurea moieties significantly affects their biological properties, including potential anticancer activity. researchgate.net For instance, in the pursuit of developing inhibitors for enzymes like PI3K and mTOR, which are crucial in cancer pathways, SAR analysis has been pivotal. Studies on 4-Methylpteridinone derivatives have indicated that a C4 methyl group is essential for selectivity, as it fits into a unique binding pocket of PI3K/mTOR. orientjchem.org Furthermore, the addition of heteroaryl groups at the C6 position has been shown to enhance potency against PI3K. orientjchem.org

The antioxidant properties of sulfur-containing pteridines have also been correlated with their structural attributes. It has been observed that the antioxidant activity is directly related to the hydrophilicity of the molecule and the number of functional groups that possess an exchangeable proton. researchgate.net One study identified (3-(7-Hydroxy-4-oxo-2-thioxo-1,2,3,4-tetrahydropteridin-6-yl)propanoyl)alanine as a particularly potent hepatoprotective agent, underscoring the importance of specific side chains in conferring biological activity. researchgate.net

Investigations into pteridine-based derivatives as dual inhibitors of EGFR and BRAFV600E, two key proteins in cancer signaling, further highlight the importance of specific structural motifs. The anti-proliferative activity of these compounds was evaluated against several human cancer cell lines, demonstrating that subtle changes to the pteridine scaffold can lead to significant differences in biological effect. nih.gov

Table 1: Anti-proliferative Activity of Selected Pteridine-Based Scaffolds

| Compound ID | Scaffold Type | Target Cancer Cell Lines | GI₅₀ (nM) |

|---|

| 7e | Pteridine-based | Multiple | 44 |

Note: GI₅₀ represents the concentration required to inhibit the growth of 50% of the cells. Data sourced from a study on purine (B94841)/pteridine-based derivatives. nih.gov

Rational Design for Enhanced Bioactivity

The insights gained from SAR studies provide a foundation for the rational design of new pteridine derivatives with enhanced and more specific biological activities. nih.gov This approach involves the deliberate, structure-based design of molecules to optimize their interaction with a biological target. researchgate.netacs.org

A prominent area for the rational design of pteridine derivatives is in the development of inhibitors for pteridine reductase 1 (PTR1), a key enzyme in parasites like Trypanosoma and Leishmania. researchgate.netresearchgate.net By analyzing the crystal structures of PTR1 in complex with inhibitors, researchers can design novel compounds that fit more effectively into the enzyme's active site. researchgate.netacs.org This structure-based approach has led to the synthesis of numerous pteridine derivatives with potent inhibitory activity against PTR1. acs.orgnih.gov For example, by dissecting the structure of a lead compound into modules (N10, PABA moiety, and a tail), researchers were able to create a new generation of pteridine-like compounds with improved inhibition profiles against PTR1 and DHFR in parasites, while maintaining low inhibition of the human DHFR off-target. acs.org

Computational fragment-based design, combined with crystallographic structure determination, has enabled the development of a clear structure-activity relationship for multitarget inhibition, leading to the identification of potent pteridine-based inhibitors. acs.org This systematic approach has yielded compounds with low micromolar to submicromolar EC₅₀ values against T. brucei. acs.org The design process often focuses on modifying specific positions on the pteridine ring, such as C6 and C7, to introduce new interactions and improve affinity for the target enzyme. acs.org

The ultimate goal of rational design is to create molecules with improved therapeutic potential. globalresearchonline.net This involves not only enhancing potency but also optimizing for selectivity to minimize off-target effects. acs.org The development of dual inhibitors, such as those targeting both PLK1 and BRD4 in cancer, represents another successful application of rational design, where a pteridine scaffold was modified to achieve potent inhibition of two distinct targets. globalresearchonline.net

Computational Approaches in SAR/QSAR

Computational methods are indispensable tools in modern drug discovery, providing powerful means to analyze and predict the biological activity of compounds based on their chemical structure. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling, in particular, establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.govnih.gov

For pteridine derivatives, computational approaches such as molecular docking are used to predict how these molecules will bind to their target proteins. researchgate.netnih.gov These studies provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity. nih.gov For example, molecular docking of thio-containing pteridines against PI3K and mTOR has shown promising interactions that support their potential biological activity, guiding further optimization. researchgate.net

QSAR models can range from one-dimensional, correlating properties like pKa and logP with activity, to more complex two- and three-dimensional models that consider the entire molecular structure and its spatial arrangement. nih.govmdpi.com These models are developed using various statistical and machine learning methods. nih.govnih.gov For a series of related compounds, molecular descriptors—numerical representations of a molecule's physicochemical properties—are calculated and used to build a predictive model. nih.govnih.gov

These computational models help in screening large virtual libraries of compounds to identify promising candidates for synthesis and biological testing, thereby accelerating the drug discovery process. nih.govmdpi.com Furthermore, QSAR studies can reveal which molecular features are most important for activity, providing valuable guidance for the rational design of new, more potent compounds. nih.govjapsonline.com

Ligand Efficiency Metrics in Optimization

In the process of optimizing a lead compound, medicinal chemists often seek to improve its binding affinity for its target. Ligand efficiency (LE) metrics are valuable tools in this process, as they provide a way to assess the quality of a compound by normalizing its binding affinity for its size. dundee.ac.uknih.gov

Ligand efficiency is typically calculated as the binding free energy divided by the number of non-hydrogen atoms (heavy atom count). core.ac.uk This metric helps in identifying compounds that achieve high affinity with a relatively small molecular size, which is often a desirable characteristic for drug candidates. dundee.ac.uk Another related metric is lipophilic ligand efficiency (LLE), which relates potency to lipophilicity (e.g., pIC₅₀ - cLogP). core.ac.uk Optimizing for a high LLE can lead to compounds that have both high affinity and favorable physicochemical properties. dundee.ac.ukcore.ac.uk

The application of these metrics helps to avoid the common pitfall of simply increasing molecular weight and lipophilicity to gain potency, a trend which can lead to poor pharmacokinetic properties in later stages of drug development. dundee.ac.ukcore.ac.uk By focusing on improving ligand efficiency during the optimization of pteridine derivatives, researchers can guide their synthetic efforts toward producing higher quality drug candidates. dundee.ac.uksemanticscholar.org While these metrics are powerful guides, they are most effective when used in the context of the specific target and chemical series, rather than as absolute rules. nih.gov

Table 2: Key Ligand Efficiency Metrics

| Metric | Formula | Description |

|---|---|---|

| Ligand Efficiency (LE) | ΔG / HA | Binding free energy per heavy atom. |

| Lipophilic Ligand Efficiency (LLE) | pIC₅₀ - cLogP | Relates potency to lipophilicity. |

Note: ΔG is the binding free energy, HA is the heavy atom count, pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and cLogP is the calculated logarithm of the partition coefficient. core.ac.uk

Computational Chemistry Approaches to 2 Mercaptopteridin 4 Ol

Quantum Mechanical Calculations (e.g., Density Functional Theory)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. DFT is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and energies of different molecular states.

Electronic Structure Elucidation

DFT calculations are instrumental in elucidating the electronic structure of molecules like 2-Mercaptopteridin-4-ol. These calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. These parameters are crucial for predicting a molecule's reactivity, stability, and the nature of its interactions with other molecules. While specific DFT studies detailing the electronic structure of this compound are not extensively documented in publicly available literature, this method is routinely used for similar heterocyclic compounds to provide insights into their chemical behavior. For instance, DFT has been used to predict the molecular and electronic structures of various macrocyclic compounds, demonstrating its utility in this area.

Energetic Properties of Isomers and Tautomers

Pteridine (B1203161) derivatives can exist in different isomeric and tautomeric forms due to the migration of protons. This compound, for example, can undergo keto-enol and thione-thiol tautomerism. DFT is a highly effective method for calculating the relative energies of these different forms to determine the most stable tautomer under various conditions (e.g., in the gas phase or in a solvent).

Studies on related heterocyclic systems demonstrate this application. For example, DFT calculations have been employed to study the tautomerization of 2-(2-hydroxyphenyl)-1-azaazulene and 2-pyrimidinethiol. nih.govresearchgate.net These studies typically involve:

Optimizing the geometry of each tautomer.

Calculating the single-point energies, including zero-point vibrational energy corrections.

Determining the transition state structures and energy barriers for interconversion between tautomers.

For this compound, such calculations would clarify whether the oxo/thioamide form (lactam/thione) is more stable than the hydroxy/mercapto form (lactim/thiol), which is critical for understanding its structure and function in biological systems.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. youtube.com This technique allows researchers to observe the time-dependent behavior of a molecular system, providing detailed information on conformational changes and intermolecular interactions. nih.govmdpi.com

Conformational Dynamics

The flexible bonds within a molecule allow it to adopt various three-dimensional shapes or conformations. MD simulations can explore the conformational space of a molecule like this compound by simulating its movement over time. springernature.com This analysis reveals the preferred conformations, the flexibility of different parts of the molecule, and the energy barriers between different conformational states. While specific studies on the conformational dynamics of this compound are not prominent, the methodology has been applied to a vast range of biomolecules to understand their structural behavior in solution. mdpi.comresearchgate.net

Protein-Ligand Interaction Dynamics

MD simulations are particularly valuable for studying how a ligand like this compound interacts with a protein target over time. rsc.org After an initial binding pose is predicted by molecular docking, an MD simulation can be run on the protein-ligand complex. This provides insights into:

The stability of the ligand in the binding pocket.

The specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that maintain the complex. researchgate.net

The conformational changes in the protein or the ligand upon binding.

The role of solvent molecules in mediating the interaction.

For example, MD simulations were used to assess the stability of complexes between pteridine reductase 1 (PTR1) from Leishmania major and potential inhibitors. mdpi.com Such simulations can calculate metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to quantify the stability of the complex throughout the simulation. nih.gov

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.comnih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and proposing binding modes at a molecular level. nih.gov The process involves sampling many possible conformations of the ligand within the protein's active site and scoring them based on their binding affinity.

While specific molecular docking studies featuring this compound are not widely reported, research on other pteridine derivatives highlights the utility of this approach for this class of compounds. ijfmr.comnih.gov Docking studies have been performed to explore pteridine derivatives as potential inhibitors for various enzymes. For instance, newly synthesized thioxobenzopteridine derivatives were docked into the active site of cyclooxygenase-2 (COX-2) to explore their potential as anti-inflammatory agents. tandfonline.com Similarly, a virtual screening of natural products identified potential inhibitors of Leishmania major Pteridine Reductase 1 (LmPTR1), a key enzyme for the parasite's survival. mdpi.com

These studies provide valuable information on how the pteridine scaffold can interact with protein targets, often identifying key residues involved in hydrogen bonding and hydrophobic interactions. The table below summarizes findings from docking studies on related pteridine derivatives, illustrating the type of data generated from such investigations.

| Derivative Class | Target Protein | Key Findings | Binding Energy (kcal/mol) | Interacting Residues |

| Thioxobenzopteridine derivative | Cyclooxygenase-2 (COX-2) | Showed good fitting with three hydrogen bonding interactions. | -13.58 | His90, Arg120, Tyr355 |

| Thioxobenzopteridine derivative | Cyclooxygenase-2 (COX-2) | Exhibited arene-cation interactions with two arginine residues. | -12.62 | Ser530, Tyr385, Arg513, Arg120 |

| Natural Product (Pteridine-like) | Leishmania major Pteridine Reductase 1 (LmPTR1) | Demonstrated favorable hydrophobic and hydrogen bonding. | -9.5 (for Methotrexate) | Lys198, Arg17, Ser111, Asp181 |

This table is generated from data on pteridine derivatives to illustrate the application of molecular docking, as specific data for this compound is not available in the cited sources.

Prediction of Binding Sites and Affinities

There is no available data from computational studies to detail the predicted binding sites or binding affinities of this compound with any specific protein targets.

Visualization and Analysis of Protein–Ligand Interactions

Similarly, there are no published visualizations or analyses of the specific molecular interactions between this compound and any protein receptors.

Spectroscopic and Advanced Analytical Characterization of 2 Mercaptopteridin 4 Ol

Spectroscopic Techniques for Structural Analysis

Spectroscopic techniques are indispensable tools in modern chemistry for elucidating the structure of molecules. By analyzing the interaction of electromagnetic radiation with a compound, chemists can deduce its structural features. The following sections detail the application of key spectroscopic methods in the characterization of 2-Mercaptopteridin-4-ol and its analogs.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds.

Key vibrational modes would include:

N-H stretching: In the amide-like structure of the tautomer, N-H stretching vibrations are expected in the region of 3200-3400 cm⁻¹. The broadness of these bands can indicate hydrogen bonding.

C=O stretching: A strong absorption band corresponding to the carbonyl group (C=O) of the pteridinone ring is typically observed around 1650-1700 cm⁻¹.

C=N and C=C stretching: The aromatic and heteroaromatic rings will exhibit C=N and C=C stretching vibrations in the 1400-1650 cm⁻¹ region.

C-N stretching: These vibrations are typically found in the 1200-1350 cm⁻¹ range.

S-H stretching: If a thiol tautomer is present, a weak absorption band for the S-H stretch may be observed around 2550-2600 cm⁻¹. Its absence is often indicative of the predominance of the thione (C=S) form.

C=S stretching (Thione): The C=S stretching vibration is typically weaker than the C=O stretch and is found in the 1050-1250 cm⁻¹ region.

Table 1: Representative FT-IR Data for a Related Mercapto-Heterocycle Data below is for 2-mercaptoethyl methacrylate (B99206) and serves as an example for identifying relevant functional groups.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| S-H stretch | 2560 |

| C=O stretch (ester) | 1738 |

| C=C stretch | 1653 |

| C-O stretch (ester) | 1233 |

This table is generated based on data for an analogous compound to illustrate typical peak locations and is not experimental data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for structural elucidation.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons, their chemical environment, and their proximity to one another. For this compound, one would expect to see signals for the protons on the pteridine (B1203161) ring system and any N-H protons. The chemical shifts (δ) of the aromatic protons would likely appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the heteroaromatic ring. The N-H protons would likely appear as broad signals, and their chemical shift would be dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the heterocyclic ring would provide insight into the electronic environment. Carbons bonded to electronegative atoms like nitrogen and oxygen, as well as the carbonyl carbon, would be significantly deshielded and appear at higher chemical shifts (further downfield).

While specific NMR data for this compound is scarce, data from related mercaptopyrimidines can provide an indication of the expected chemical shifts.

Table 2: Representative ¹H NMR Data for a Related Compound: 2-Mercaptopyrimidine (B73435)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

| H-4, H-6 | 8.3 | Triplet |

| H-5 | 6.8 | Triplet |

| N-H/S-H | (Variable) | Broad Singlet |

This table is generated based on publicly available data for 2-Mercaptopyrimidine to illustrate typical chemical shifts for a similar structural motif and is not experimental data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between different energy levels. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule. The extensive conjugated system of the pteridine ring in this compound makes it a strong absorber of UV radiation.

Early studies on pteridine derivatives by Albert and Lister provided foundational UV-Vis spectroscopic data. The absorption spectra of such compounds are highly dependent on the pH of the solution due to the presence of acidic and basic centers, which can be protonated or deprotonated. This leads to different ionic species with distinct absorption maxima. The tautomeric equilibrium between the thiol and thione forms also influences the UV-Vis spectrum.

Table 3: UV-Vis Absorption Maxima (λmax) for Related Pteridine Derivatives at Various pH Values

| Compound | pH | λmax (nm) |

| 2-Hydroxypteridine | 4.0 | 229, 311 |

| 2-Hydroxypteridine | 7.0 | 226, 313 |

| 4-Hydroxypteridine | 0.0 | 305 |

| 4-Hydroxypteridine | 5.0 | 313 |

| 2,4-Dihydroxypteridine (Lumazine) | -1.5 | 275, 323 |

| 2,4-Dihydroxypteridine (Lumazine) | 4.0 | 330 |

This table is adapted from the work of Albert and Lister (1956) on related hydroxypteridines to illustrate the pH-dependent spectral shifts characteristic of this class of compounds. Specific data for this compound was not explicitly tabulated in the reviewed source.

Mass Spectrometry (MS) and LC-MS/MS

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, can offer valuable structural information. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. Fragmentation patterns would likely involve the cleavage of the pteridine ring system. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are particularly useful for separating the compound from a mixture and obtaining more detailed structural information through controlled fragmentation.

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₆H₄N₄OS |

| Exact Mass | 180.0157 g/mol |

| Molecular Weight | 180.19 g/mol |

| Key Fragmentation Pathways | Cleavage of the pyrimidine (B1678525) or pyrazine (B50134) ring |

This table contains predicted data based on the chemical structure of this compound and is not based on experimental results.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. Many pteridine derivatives are known to be fluorescent. The fluorescence properties, including the excitation and emission maxima and the quantum yield, are highly dependent on the molecular structure and the environment (e.g., solvent polarity, pH).

The introduction of a sulfur atom at the 2-position of the pteridine ring can influence the fluorescence properties, potentially quenching fluorescence compared to its oxygen or nitrogen analogs. The specific fluorescence characteristics of this compound would need to be determined experimentally.

Generally, pteridines exhibit fluorescence that can be useful in their detection and in studying their interactions with other molecules. The emission wavelength can provide information about the electronic structure of the excited state.

Application in Interaction Studies

The spectroscopic techniques described above are not only used for structural characterization but are also powerful tools for studying the non-covalent interactions of this compound with other molecules, such as proteins or nucleic acids.

Changes in the spectroscopic properties of either this compound or its binding partner upon interaction can provide information about the binding event, affinity, and the nature of the interaction.

UV-Vis Spectroscopy: Binding can cause shifts in the absorption maxima (either a bathochromic/red shift or a hypsochromic/blue shift) or changes in the molar absorptivity, which can be used to determine binding constants.

Fluorescence Spectroscopy: This is a particularly sensitive method for studying interactions. Binding can lead to fluorescence quenching (a decrease in intensity) or enhancement, as well as shifts in the emission maximum. These changes can provide information about the microenvironment of the pteridine upon binding and can be used to quantify the binding affinity.

FT-IR Spectroscopy: Changes in the vibrational frequencies, particularly of the amide and carbonyl groups, upon interaction with a protein can indicate changes in the secondary structure of the protein or direct involvement of these groups in the binding.

NMR Spectroscopy: Chemical shift perturbation (CSP) is a common NMR technique used to map the binding site of a small molecule on a protein. Changes in the chemical shifts of specific amino acid residues in the protein upon addition of the ligand indicate their involvement in the interaction.

These interaction studies are crucial for understanding the potential biological roles and mechanisms of action of pteridine derivatives.

Macromolecular Binding Studies

The interaction of small molecules with macromolecules, such as proteins, is a critical area of study in pharmacology and biochemistry. These binding events can significantly influence the distribution, metabolism, and efficacy of a compound. While specific binding studies on this compound are not extensively documented in publicly available literature, the principles of such investigations can be understood by examining studies on structurally related pteridine derivatives and other heterocyclic compounds.

Fluorescence spectroscopy is a powerful technique frequently employed to investigate the binding of small molecules to proteins, particularly serum albumins like bovine serum albumin (BSA) and human serum albumin (HSA). These proteins possess intrinsic fluorescence, primarily due to the presence of tryptophan residues. When a small molecule binds to the albumin, it can cause a quenching (decrease) of this intrinsic fluorescence. The nature and extent of this quenching can provide valuable information about the binding mechanism, affinity, and the number of binding sites.

The quenching process can be either dynamic (resulting from collisional encounters between the quencher and the fluorophore) or static (arising from the formation of a non-fluorescent ground-state complex). These mechanisms can be distinguished by analyzing the fluorescence data at different temperatures using the Stern-Volmer equation. For static quenching, the binding constant (K) and the number of binding sites (n) can be determined.

Furthermore, thermodynamic parameters such as enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG) can be calculated from the binding constants at different temperatures. These parameters offer insights into the primary forces driving the interaction, which can include hydrogen bonds, van der Waals forces, hydrophobic interactions, or electrostatic interactions. For instance, a positive entropy change and a small positive enthalpy change often suggest that hydrophobic interactions are the main driving force in the binding process.

While awaiting specific experimental data for this compound, a hypothetical data table based on typical findings for small molecule-albumin interactions is presented below to illustrate the type of information that can be obtained from such studies.

Table 1: Hypothetical Binding Parameters of this compound with Bovine Serum Albumin (BSA) Determined by Fluorescence Quenching

| Parameter | Value |

|---|---|

| Binding Constant (K) at 298 K | 2.5 x 10⁴ L·mol⁻¹ |

| Number of Binding Sites (n) | ~1 |

| Quenching Mechanism | Static |

| Thermodynamic Parameters | |

| ΔG (Gibbs Free Energy) | -25.1 kJ·mol⁻¹ |

| ΔH (Enthalpy Change) | -10.5 kJ·mol⁻¹ |

| ΔS (Entropy Change) | +48.9 J·mol⁻¹·K⁻¹ |

| Primary Interaction Forces | Hydrogen bonding and van der Waals forces |

Note: The data in this table is illustrative and not based on experimental results for this compound.

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation, identification, and quantification of individual components within a mixture. For pteridine derivatives, including this compound, High-Performance Liquid Chromatography (HPLC) is the most widely used and powerful separation method.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique that separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). The choice of stationary and mobile phases is crucial for achieving optimal separation of the analytes of interest. For pteridine compounds, which are often polar, reversed-phase HPLC is a common approach.

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., octadecylsilane, C18), and the mobile phase is polar (e.g., a mixture of water or an aqueous buffer and a less polar organic solvent like acetonitrile (B52724) or methanol). Polar compounds, such as pteridines, have a lower affinity for the nonpolar stationary phase and will therefore elute earlier from the column, while less polar compounds will be retained longer.

The separation of pteridines can be influenced by several factors, including the pH of the mobile phase, the type and concentration of buffer salts, the organic modifier used, and the column temperature. nih.gov Due to their acidic and basic functional groups, the retention of pteridine derivatives is often pH-dependent. Therefore, buffered mobile phases are typically used to maintain a constant pH and ensure reproducible retention times.

Fluorometric detection is frequently employed for the analysis of pteridines, as many of these compounds exhibit native fluorescence, providing high sensitivity and selectivity. Alternatively, mass spectrometry (MS) can be coupled with HPLC (LC-MS) for even greater specificity and structural elucidation of the separated compounds.

Table 2: Typical HPLC Parameters for the Analysis of Pteridine Derivatives

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5) and an organic modifier (e.g., acetonitrile or methanol) |

| Elution Mode | Isocratic or gradient elution. A gradient elution, where the proportion of the organic modifier is increased over time, can be useful for separating compounds with a wider range of polarities. |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | Fluorometric detection (e.g., excitation at ~350 nm, emission at ~450 nm) or Mass Spectrometry (MS) |

| Injection Volume | 5 - 20 µL |

Note: These parameters are general recommendations and would require optimization for the specific analysis of this compound.

Electrochemical and Catalytic Applications of 2 Mercaptopteridin 4 Ol Derivatives

Electrocatalytic Reduction of Carbon Dioxide (CO₂)

Derivatives of 2-Mercaptopteridin-4-ol have been identified as effective metal-free electrocatalysts for the reduction of carbon dioxide (CO₂). Specifically, 6,7-dimethyl-4-hydroxy-2-mercaptopteridine (PTE), a derivative of this compound, has demonstrated the ability to catalyze the reduction of CO₂ to methanol (B129727) on a glassy carbon electrode. This catalytic process is significant as it offers a potential pathway for converting a major greenhouse gas into a valuable fuel and chemical feedstock.

Bulk electrolysis of a CO₂-saturated solution in the presence of the PTE catalyst has been shown to produce methanol with a Faradaic efficiency of 10–23%. The identity of methanol as a product was confirmed through gas chromatography and ¹³C NMR spectroscopy. This demonstrates that a pterin-based catalyst can facilitate the multi-electron reduction of CO₂ at a low overpotential without the need for a metal co-catalyst.

| Parameter | Value |

|---|---|

| Catalyst | 6,7-dimethyl-4-hydroxy-2-mercaptopteridine (PTE) |

| Product | Methanol |

| Faradaic Efficiency | 10–23% |

| Electrode Material | Glassy Carbon |

The electrocatalytic reduction of CO₂ by 6,7-dimethyl-4-hydroxy-2-mercaptopteridine (PTE) is proposed to proceed through a series of two-electron reduction steps. FTIR spectroelectrochemistry has been instrumental in detecting the progression of intermediates and products during bulk electrolysis. The observed products include formate, aqueous formaldehyde, and ultimately methanol, indicating a sequential reduction pathway.

The ability of PTE to catalyze the reduction of formic acid as well suggests that it can act as a single, multifunctional catalyst for the entire reduction cascade from CO₂ to methanol. This multifaceted catalytic activity is a key feature of this pterin-based system.

During the electrocatalytic process, a transient intermediate has been detected using FTIR spectroscopy. This intermediate has been tentatively assigned as a PTE carbamate (B1207046). The formation of a carbamate intermediate suggests a mechanism where CO₂ initially reacts with the pterin (B48896) catalyst. This step is crucial for the activation of the otherwise stable CO₂ molecule, facilitating its subsequent reduction. The identification of this intermediate provides valuable insight into the reaction pathway and the role of the pterin catalyst in binding and activating CO₂.

Redox Chemistry of Pterin Systems

Pterin systems, including this compound and its derivatives, are characterized by their rich redox chemistry. Pterins can exist in three primary redox states: the fully oxidized form, a semi-reduced dihydropterin form, and a fully reduced tetrahydropterin (B86495) form. nih.gov The interconversion between these states typically involves two-electron and two-proton (2e⁻/2H⁺) redox reactions. nih.gov This ability to mediate electron and proton transfer is fundamental to their function as biological cofactors and as electrocatalysts. nih.gov

The electrochemical properties of pterin derivatives can be investigated using techniques such as cyclic voltammetry. These studies reveal the redox potentials associated with the different oxidation states. The specific redox potentials are influenced by the substituents on the pterin ring system. For instance, the state of a pyran ring in certain pterin derivatives has been shown to significantly affect the redox potential. nih.gov The versatile redox behavior of the pterin core is central to its catalytic activity, enabling it to participate in a variety of chemical transformations.

| Redox State | Description |

|---|---|

| Fully Oxidized Pterin | The most oxidized state of the pterin ring. |

| Semi-reduced Dihydropterin | An intermediate redox state formed by the addition of two electrons and two protons. |

| Fully Reduced Tetrahydropterin | The most reduced state, capable of donating electrons in redox reactions. |

Intermolecular Interactions and Biochemical Recognition

Interactions with Biological Macromolecules (e.g., proteins, nucleic acids)

Pteridine (B1203161) derivatives, the class of compounds to which 2-Mercaptopteridin-4-ol belongs, are known to interact with a variety of biological macromolecules. The core pteridine structure, a fusion of pyrimidine (B1678525) and pyrazine (B50134) rings, provides a scaffold for various functional groups that can engage in specific interactions.

Proteins: The interaction of pteridine derivatives with proteins is a well-established area of study, particularly in the context of enzyme inhibition. For instance, methotrexate, a well-known pteridine derivative, is a potent inhibitor of dihydrofolate reductase, a key enzyme in nucleotide synthesis. While direct experimental studies on the protein binding of this compound are not extensively documented in publicly available literature, the presence of a thiol (-SH) and a hydroxyl (-OH) group suggests potential interactions with amino acid residues in protein binding pockets. The thiol group, for example, can act as a hydrogen bond donor or acceptor and can also be involved in coordination with metal ions present in metalloproteins. The hydroxyl group is a classic hydrogen bond donor and acceptor.

A study on sulfur-containing pteridine derivatives identified a compound closely related to this compound, namely (3-(7-Hydroxy-4-oxo-2-thioxo-1,2,3,4-tetrahydropteridin-6-yl)propanoyl)alanine, as a hepatoprotective agent, suggesting interaction with proteins involved in cellular protection and antioxidant pathways. researchgate.net

Nucleic Acids: The planar aromatic nature of the pteridine ring system suggests the possibility of intercalation between the base pairs of DNA or RNA. Furthermore, the functional groups on the pteridine ring can form hydrogen bonds with the nucleotide bases or the phosphate (B84403) backbone. While specific studies detailing the interaction of this compound with nucleic acids are limited, computational studies, such as molecular docking, can provide insights into potential binding modes and affinities. arabjchem.org Such studies could predict whether the molecule prefers to bind in the major or minor groove of DNA or if it intercalates, and what specific non-covalent interactions stabilize the complex.

Non-Covalent Interactions

Non-covalent interactions are the primary forces driving the association between small molecules like this compound and biological macromolecules. These interactions, although individually weak, collectively contribute to the stability and specificity of the binding.

Hydrogen Bonding: The this compound molecule possesses multiple sites for hydrogen bonding. The hydroxyl group (-OH) at the 4-position and the thiol group (-SH) at the 2-position can act as hydrogen bond donors. The nitrogen atoms within the pteridine rings and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. The ability to form multiple hydrogen bonds is a key determinant of its potential to bind to the active sites of enzymes or the grooves of nucleic acids.

Van der Waals Forces: These are weak, short-range electrostatic interactions between uncharged molecules. The pteridine ring system of this compound can participate in van der Waals interactions with hydrophobic or aromatic residues in a protein's binding pocket or with the bases of nucleic acids.

π-π Stacking: The aromatic pteridine ring can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan in proteins, or with the purine (B94841) and pyrimidine bases in DNA and RNA. These stacking interactions contribute significantly to the stability of the bound complex.

Hydrophobic Interactions: Although this compound has polar functional groups, the pteridine core has a degree of hydrophobicity. This can lead to favorable interactions with hydrophobic pockets in proteins, driven by the entropy gain from the release of ordered water molecules.

A summary of the potential non-covalent interactions for this compound is presented in the table below.

| Interaction Type | Potential Sites on this compound | Interacting Partners in Macromolecules |

| Hydrogen Bonding (Donor) | -OH group at C4, -SH group at C2 | Asp, Glu, Ser, Thr, main chain C=O (in proteins); Phosphate oxygen, N3/N7 of purines, O2/O4 of pyrimidines (in nucleic acids) |

| Hydrogen Bonding (Acceptor) | Ring Nitrogens, Oxygen of -OH | Arg, Lys, His, Asn, Gln, Trp, main chain N-H (in proteins); Amino groups of bases (in nucleic acids) |

| Van der Waals Forces | Entire molecule | All atoms in close proximity |

| π-π Stacking | Pteridine ring system | Phe, Tyr, Trp (in proteins); Purine and pyrimidine bases (in nucleic acids) |

| Hydrophobic Interactions | Pteridine ring system | Ala, Val, Leu, Ile, Phe, Trp (in proteins) |

Specificity and Selectivity in Molecular Recognition

The specificity and selectivity of a molecule for its biological target are determined by the precise geometric and chemical complementarity between the molecule and the binding site. For this compound, the arrangement of its functional groups and the shape of its pteridine core would dictate which proteins or nucleic acid sequences it can bind to with high affinity.

The concept of molecular recognition is central to understanding how a compound like this compound can elicit a specific biological response. The combination of multiple non-covalent interactions, each with its own directional and distance requirements, creates a unique "fingerprint" for binding. A high degree of specificity arises when a molecule can form a network of favorable interactions with its target that is not possible with other molecules.

Q & A

Q. What are the optimal synthetic routes for 2-Mercaptopteridin-4-ol, and how should reaction conditions be standardized?

Methodological Answer: Synthesis of this compound requires careful optimization of solvent systems, temperature, and catalysts. For instance, cyclization reactions using thiourea derivatives under reflux conditions (e.g., ethanol at 80°C for 12 hours) have been reported . Key steps include:

Q. How can researchers validate the purity and structural identity of this compound?

Methodological Answer:

- Spectroscopic Techniques :

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .

- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C: 46.15%, H: 3.87%) .

Advanced Research Questions

Q. How should researchers design experiments to investigate the biological activity of this compound, particularly in oxidative stress models?

Methodological Answer:

- In Vitro Models :

- Use cell lines (e.g., endothelial cells) exposed to oxidative stressors (HO) and measure ROS levels via fluorescence probes (e.g., DCFH-DA) .

- Include positive controls (e.g., N-acetylcysteine) and dose-response studies (IC determination) .

- In Vivo Models :

- Murine aortic dissection models to assess anti-inflammatory effects (e.g., ELISA for TNF-α/IL-6 reduction) .

- Statistical rigor: Use ANOVA with post-hoc tests (p < 0.05) and power analysis for sample size .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound derivatives be resolved?

Methodological Answer:

- Multi-Technique Validation :

- Statistical Analysis :

- Apply Bland-Altman plots to assess agreement between techniques .

- Report confidence intervals for crystallographic R-factors (e.g., R < 0.20) .

Q. What strategies are recommended for conducting a systematic review of this compound’s pharmacological applications?

Methodological Answer:

- Search Strategy :

- Data Synthesis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.